molecular formula C15H14N2OS3 B2764133 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034594-82-4

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2764133
CAS No.: 2034594-82-4
M. Wt: 334.47
InChI Key: QLSXNTCOVRWKRP-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N2OS3 and its molecular weight is 334.47. The purity is usually 95%.
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Biological Activity

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea, identified by its CAS number 2034548-51-9, is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2OS3C_{16}H_{16}N_{2}OS_{3}, with a molecular weight of 348.5 g/mol. The structure features a bithiophene moiety which is significant for its electronic properties and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Bithiophene Moiety : This can be achieved through coupling reactions such as Stille or Suzuki coupling.
  • Attachment of Ethyl Linker : Alkylation reactions are employed to introduce the ethyl linker.
  • Formation of Urea Group : An amine derivative reacts with an isocyanate to form the urea.
  • Final Functionalization : Further modifications may include the introduction of additional functional groups to enhance biological activity.

Anticancer Activity

Research has indicated that derivatives of thiourea exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate inhibition against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines.

CompoundCell LineIC50 (µM)Reference
1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)ureaHCT11616.23
1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)ureaMCF-717.94
Etoposide (Control)HCT11617.94

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values are comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
E. faecalis4029
P. aeruginosa5024
K. pneumoniae5030

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example, compounds with thiourea moieties often inhibit enzymes such as carbonic anhydrase, leading to disrupted metabolic processes in cancer cells.

Case Studies

  • Case Study on Anticancer Effects : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models, suggesting potential for therapeutic application in oncology .
  • Antimicrobial Efficacy : Another investigation reported that thiourea derivatives showed potent antibacterial effects against multi-drug resistant strains, highlighting their potential as novel antimicrobial agents .

Properties

IUPAC Name

1-thiophen-2-yl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS3/c18-15(17-14-2-1-8-20-14)16-7-5-12-3-4-13(21-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSXNTCOVRWKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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